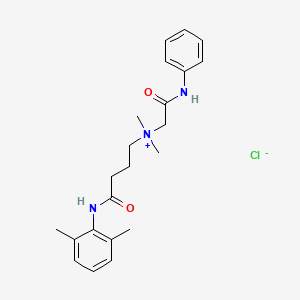
Dimethyl((phenylcarbamoyl)methyl)(3-(2,6-xylylcarbamoyl)propyl)ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl((phenylcarbamoyl)methyl)(3-(2,6-xylylcarbamoyl)propyl)ammonium chloride is a complex organic compound with a unique structure that includes both phenylcarbamoyl and xylylcarbamoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl((phenylcarbamoyl)methyl)(3-(2,6-xylylcarbamoyl)propyl)ammonium chloride typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the reaction of dimethylamine with phenyl isocyanate to form the phenylcarbamoyl intermediate. This intermediate is then reacted with 3-(2,6-xylylcarbamoyl)propyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl((phenylcarbamoyl)methyl)(3-(2,6-xylylcarbamoyl)propyl)ammonium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines and alcohols.
Applications De Recherche Scientifique
Dimethyl((phenylcarbamoyl)methyl)(3-(2,6-xylylcarbamoyl)propyl)ammonium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Dimethyl((phenylcarbamoyl)methyl)(3-(2,6-xylylcarbamoyl)propyl)ammonium chloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride
- Dimethylcarbamoyl chloride
Comparison
Compared to similar compounds, Dimethyl((phenylcarbamoyl)methyl)(3-(2,6-xylylcarbamoyl)propyl)ammonium chloride is unique due to its specific structure, which includes both phenylcarbamoyl and xylylcarbamoyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
4061-35-2 |
|---|---|
Formule moléculaire |
C22H30ClN3O2 |
Poids moléculaire |
403.9 g/mol |
Nom IUPAC |
(2-anilino-2-oxoethyl)-[4-(2,6-dimethylanilino)-4-oxobutyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C22H29N3O2.ClH/c1-17-10-8-11-18(2)22(17)24-20(26)14-9-15-25(3,4)16-21(27)23-19-12-6-5-7-13-19;/h5-8,10-13H,9,14-16H2,1-4H3,(H-,23,24,26,27);1H |
Clé InChI |
FKDUESOKKBSVLY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)CCC[N+](C)(C)CC(=O)NC2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxythieno[2,3-d]pyrimidine](/img/structure/B13736434.png)
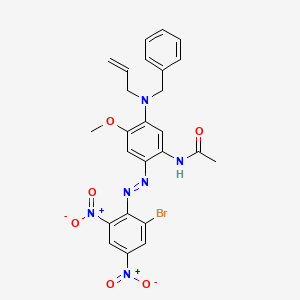
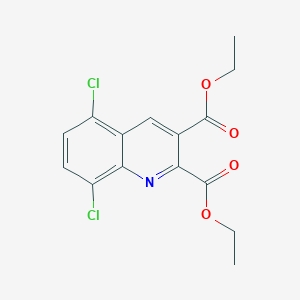
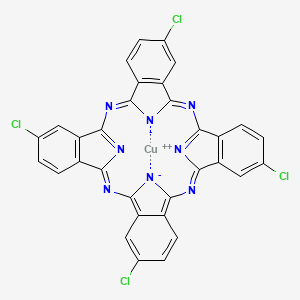
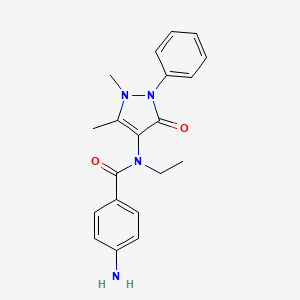
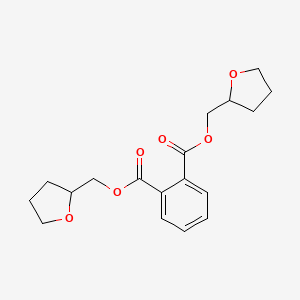
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736465.png)
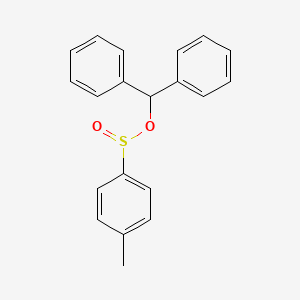
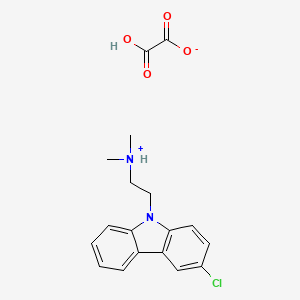
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13736478.png)
![4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13736480.png)
![O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13736482.png)
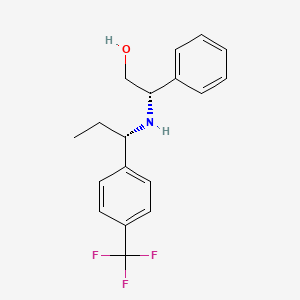
![4-Methylbenzenesulfonate;[2-(2-methylpropoxy)-2-oxoethyl]azanium](/img/structure/B13736506.png)
